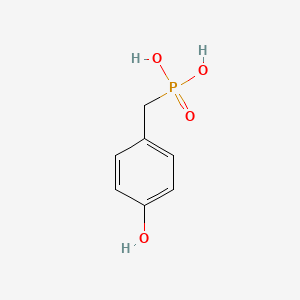

(4-Hydroxybenzyl)phosphonic Acid

Description

The exact mass of the compound (4-Hydroxybenzyl)phosphonic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Hydroxybenzyl)phosphonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxybenzyl)phosphonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBRSHSRMYZHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476083 | |

| Record name | Phosphonic acid, [(4-hydroxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90001-07-3 | |

| Record name | Phosphonic acid, [(4-hydroxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hydroxybenzyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of (4-Hydroxybenzyl)phosphonic Acid

A Technical Guide to C-P Bond Formation and Purification[1]

Topic: Synthesis of (4-Hydroxybenzyl)phosphonic acid (CAS: 10595-57-0) Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists.[1]

Executive Summary & Strategic Analysis

(4-Hydroxybenzyl)phosphonic acid is a pivotal structural motif in medicinal chemistry, serving as a non-hydrolyzable bioisostere of phosphotyrosine.[1] It acts as a core scaffold for Protein Tyrosine Phosphatase (PTP) inhibitors and bone-targeting agents.[1]

The synthesis of this molecule presents a classic chemoselectivity challenge: Ambident Nucleophilicity. The starting material, usually a 4-hydroxybenzyl derivative, possesses both a phenolic oxygen and a benzylic carbon.[1]

-

The Trap: Unprotected phenols react with electrophilic phosphorus reagents to form phosphates (P-O-C bonds) rather than the desired phosphonates (P-C bonds).[1]

-

The Solution: This guide prioritizes a Modified Michaelis-Arbuzov route using a transient phenolic protection strategy.[1] This approach guarantees regiospecificity, high yield, and safety by avoiding the isolation of unstable 4-hydroxybenzyl halides.[1]

Retrosynthetic Logic & Pathway Design

The most robust disconnection relies on forming the C-P bond via nucleophilic attack of a phosphite on a benzylic electrophile.[1]

Figure 1: Retrosynthetic tree illustrating the protected Arbuzov strategy.

Detailed Synthetic Protocol

Phase 1: Precursor Activation (Phenolic Protection)

Objective: Convert 4-hydroxybenzyl alcohol to 4-acetoxybenzyl bromide.[1] Rationale: Direct use of 4-hydroxybenzyl chloride is dangerous; it is highly unstable and can polymerize explosively.[1] The acetoxy-protected bromide is a crystalline, stable solid.[1]

Reagents:

Protocol:

-

Acetylation: Dissolve 4-hydroxybenzyl alcohol in ethyl acetate. Add acetic anhydride and a catalytic amount of pyridine.[1] Stir at RT for 4 hours.

-

Workup: Wash with dilute HCl, then brine. Dry over MgSO₄ and concentrate to yield 4-acetoxybenzyl acetate.[1]

-

Bromination: Dissolve the diacetate in DCM (0.5 M). Add HBr (33% in acetic acid) dropwise at 0°C.

-

Monitoring: Track by TLC (Hexane/EtOAc 4:1). The benzylic acetate is selectively displaced by bromide.[1]

-

Isolation: Pour into ice water, extract with DCM, and wash with saturated NaHCO₃ (carefully) to remove acid.

-

Yield: Expect ~85-90% of 4-acetoxybenzyl bromide (White solid, MP: 53-55°C).[1]

Phase 2: The Michaelis-Arbuzov Reaction (C-P Bond Formation)

Objective: Displacement of the bromide by triethyl phosphite.[1]

Reagents:

-

4-Acetoxybenzyl bromide (1.0 eq)[1]

-

Triethyl phosphite (P(OEt)₃) (1.2 eq)[1]

-

Solvent: Toluene (or run neat)[1]

Protocol:

-

Setup: Use a dry 3-neck flask with a reflux condenser and an argon inlet.

-

Addition: Dissolve 4-acetoxybenzyl bromide in dry toluene (3 mL/mmol). Heat to 90°C.

-

Reaction: Add triethyl phosphite dropwise over 30 minutes. The reaction produces ethyl bromide (volatile, BP 38°C) as a byproduct.[1]

-

Completion: Reflux for 4-6 hours. Monitor by ³¹P NMR .

-

Self-Validation Check: Disappearance of P(OEt)₃ signal (~140 ppm) and appearance of the phosphonate signal (~26 ppm).[1]

-

-

Purification: Concentrate under high vacuum to remove excess phosphite. The residue is Diethyl (4-acetoxybenzyl)phosphonate .[1]

Phase 3: Global Deprotection (The McKenna Method)

Objective: Cleave both the ethyl esters and the phenolic acetate without charring the ring.[1] Rationale: Traditional HCl reflux is too harsh.[1] Bromotrimethylsilane (TMSBr) allows for mild, anhydrous dealkylation.[1]

Reagents:

-

Diethyl (4-acetoxybenzyl)phosphonate (1.0 eq)[1]

-

Bromotrimethylsilane (TMSBr) (4.0 eq)[1]

-

Solvent: Dry DCM or Acetonitrile.[1]

Protocol:

-

Silylation: Dissolve the intermediate in dry DCM under Argon at 0°C. Add TMSBr dropwise.

-

Reaction: Warm to RT and stir for 12 hours.

-

Hydrolysis: Cool to 0°C. Add Methanol (excess) or Water dropwise. Stir for 1 hour. This hydrolyzes the silyl esters to the acid and cleaves the phenolic acetate.[1]

-

Purification: Concentrate to dryness. Recrystallize the solid residue from Water/Ethanol or Acetonitrile.[1]

Mechanism of Action (Visualized)

The Arbuzov reaction involves a specific sequence of nucleophilic attack followed by dealkylation.[1][3]

Figure 2: Mechanistic flow of the Michaelis-Arbuzov reaction.

Data & Self-Validation System

To ensure the protocol was successful, compare your isolated product against these standard metrics.

| Metric | Specification | Diagnostic Note |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or phenol polymerization.[1] |

| Melting Point | 219.0 – 223.0 °C | Sharp range indicates high purity.[1][7] |

| ³¹P NMR | δ ~20 - 24 ppm (D₂O/NaOD) | Single peak.[1] If multiple peaks appear, check for mono-esters (~18 ppm) or inorganic phosphate (0 ppm).[1] |

| ¹H NMR | δ 2.95 (d, J=21 Hz, 2H) | The benzylic CH₂ MUST show a doublet with a large coupling constant ( |

| Solubility | Soluble in water (pH > 7), DMSO | Insoluble in non-polar organic solvents (Hexane, DCM).[1] |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield in Arbuzov | 4-Acetoxybenzyl bromide hydrolysis | Ensure reagents are strictly anhydrous. Dry toluene over Na.[1] |

| Sticky Oil Product | Incomplete hydrolysis | Increase TMSBr equivalents or reaction time; ensure full methanolysis at the end. |

| Extra ³¹P Peaks | Oxidation of Phosphite | Distill Triethyl phosphite before use.[1] Run under Argon.[1][4] |

References

-

TCI Chemicals. (4-Hydroxybenzyl)phosphonic Acid - Product Specifications & MSDS.[1]Link[1]

-

Organic Chemistry Portal. Michaelis-Arbuzov Reaction: Mechanism and Recent Literature.[1][3]Link

-

Harsági, N.; Keglevich, G. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules 2021 , 26, 2840.[1][8] Link

-

Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov Rearrangement.[1] Chem. Rev. 1981 , 81, 415–430.[1] (Foundational Mechanistic Reference).

-

Sigma-Aldrich. (4-Hydroxybenzyl)phosphonic acid NMR Reference Data.Link[1]

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. redalyc.org [redalyc.org]

- 5. rsc.org [rsc.org]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (4-Hydroxybenzyl)phosphonic Acid | 90001-07-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability, Storage, and Handling of (4-Hydroxybenzyl)phosphonic Acid

Part 1: Executive Summary

(4-Hydroxybenzyl)phosphonic acid (CAS 10595-61-6 ) is a bifunctional organophosphorus compound featuring a phenolic moiety linked to a phosphonic acid group via a methylene bridge. While the phosphorus-carbon (P-C) bond confers exceptional hydrolytic stability compared to phosphate esters, the compound presents specific storage challenges due to the oxidative susceptibility of the phenolic group and the high hygroscopicity of the phosphonic acid function.

This guide defines the protocols required to maintain the chemical integrity of (4-Hydroxybenzyl)phosphonic acid (HBPA). Failure to adhere to these standards typically results in oxidative discoloration (quinoid formation) and physical degradation (deliquescence), compromising its efficacy in enzyme inhibition assays or surface modification applications.

Part 2: Chemical Profile & Stability Mechanisms

Physicochemical Identity

-

IUPAC Name: (4-Hydroxyphenyl)methylphosphonic acid

-

CAS Number: 10595-61-6

-

Molecular Formula: C₇H₉O₄P

-

Molecular Weight: 188.12 g/mol [1]

-

Physical State: White to off-white crystalline powder.

-

Acidity (pKa): The phosphonic acid group typically exhibits two pKa values (approx. 2.0 and 7.0), while the phenolic proton has a pKa ~10.

Degradation Mechanisms

To preserve HBPA, one must mitigate three primary degradation vectors:

-

Oxidative Coupling (The Primary Threat): The phenolic group is electron-rich. Upon exposure to atmospheric oxygen and light, it can undergo radical oxidation. Unlike simple phenols, the para-substitution allows for the formation of conjugated quinoid species. This manifests macroscopically as a color shift from white to pink, yellow, or brown.

-

Hygroscopic Deliquescence: Phosphonic acids are potent hydrogen bond donors and acceptors. HBPA will aggressively absorb atmospheric moisture. While water does not cleave the P-C bond, it causes the powder to cake, altering the effective mass and making precise weighing impossible.

-

P-C Bond Stability (The "False" Threat): Researchers often fear hydrolysis. However, the P-C bond in HBPA is kinetically inert to hydrolysis under standard storage conditions. It resists acid/base attack far better than the P-O-C bond found in phosphates. Therefore, oxidation, not hydrolysis, is the shelf-life limiting factor.

Part 3: Storage & Handling Protocols[1][3]

The "Gold Standard" Storage Protocol

-

Temperature: 2°C to 8°C (Refrigerated).

-

Rationale: Low temperature slows the kinetics of auto-oxidation.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).[2]

-

Rationale: Displaces oxygen to prevent phenolic oxidation.

-

-

Container: Amber Glass Vial with Teflon-lined cap.

-

Rationale: Amber glass blocks UV light (photo-oxidation trigger); Teflon prevents leaching and ensures a gas-tight seal.

-

-

Desiccation: Secondary containment in a desiccator.

-

Rationale: Mitigates hygroscopic uptake if the primary seal is compromised.

-

Handling & Solubilization

Solvent Compatibility Table

| Solvent | Solubility | Application Notes |

| Water | High | pH dependent. At pH > 7 (dianionic form), solubility increases but oxidative sensitivity also increases. |

| DMSO | High | Ideal for stock solutions. Warning: DMSO can act as an oxidant over long periods; use fresh DMSO. |

| Methanol | Moderate | Good for transfers; evaporates easily. |

| Acetonitrile | Low | Poor solubility; not recommended for stock preparation. |

Stock Solution Protocol:

-

Weighing: Perform weighing rapidly to minimize moisture uptake. If high precision is required, weigh in a glovebox or dry bag.

-

Dissolution: Dissolve in degassed water or anhydrous DMSO.

-

Usage: Use aqueous solutions immediately. Do not store aqueous stocks for >24 hours unless frozen (-20°C) and degassed.

Part 4: Quality Control & Troubleshooting

Visual Inspection (First Line of Defense)

-

Pass: White, free-flowing powder.

-

Warning: Off-white or pale yellow clumps (Surface oxidation/moisture uptake).

-

Fail: Brown/Pink sticky solid or liquid (Significant degradation).

Analytical Verification[5]

-

¹H NMR (Proton NMR): Check for the integrity of the methylene bridge (doublet/singlet ~3.0 ppm) and the aromatic region. Disappearance of the phenolic proton or shifts in the aromatic region indicate oxidation.

-

³¹P NMR (Phosphorus NMR): The most definitive test. HBPA should show a clean singlet. New peaks suggest impurities, though P-C bond cleavage is rare.

-

HPLC-UV: Monitor at 280 nm (phenol absorption). Look for new peaks with higher retention times (dimers/oligomers).

Part 5: Visualization

Degradation & Storage Logic

The following diagram illustrates the degradation pathways and the logic behind the storage decisions.

Caption: Degradation pathways of HBPA (Oxidation and Hygroscopicity) and the corresponding blocking strategies.

QC Decision Tree

A workflow for validating the purity of stored HBPA before experimental use.

Caption: Quality Control Decision Tree for assessing HBPA viability prior to use.

Part 6: References

-

TCI Chemicals. (n.d.). (4-Hydroxybenzyl)phosphonic Acid Product Specification & Safety Data Sheet. Retrieved from

-

PubChem. (n.d.). (4-Hydroxyphenyl)phosphonic acid Compound Summary. (Note: Used for comparative phosphonic acid stability data).[3] Retrieved from

-

Demadis, K. D. (2007).[3] Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides. Separation Science and Technology. (Demonstrates the robustness of the C-P bond vs oxidative cleavage). Retrieved from

-

Sigma-Aldrich. (n.d.). Phosphonic Acid Building Blocks and Stability. Retrieved from

Sources

(4-Hydroxybenzyl)phosphonic Acid: A Prospective Inquiry into its Neuroprotective Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The neuroprotective effects of (4-Hydroxybenzyl)phosphonic acid (4-HBP) are not yet extensively documented in publicly available scientific literature. This guide, therefore, presents a prospective analysis based on the compound's structural features and the known neuroprotective mechanisms of its constituent moieties: the phenolic group and the phosphonic acid group. The experimental protocols detailed herein represent established methodologies for assessing neuroprotective potential and can be applied to investigate the efficacy of 4-HBP.

Introduction

(4-Hydroxybenzyl)phosphonic acid (4-HBP) is an organophosphorus compound featuring a benzyl ring substituted with a hydroxyl group at the para position and a phosphonic acid group attached to the methylene bridge.[1][2][3] Its chemical structure suggests the potential for multifaceted biological activity, particularly in the context of neuroprotection. The phenolic hydroxyl group is a well-established pharmacophore responsible for the antioxidant properties of many natural and synthetic compounds, which play a crucial role in mitigating oxidative stress, a key pathological factor in numerous neurodegenerative diseases.[4][5][6][7][8][9] Concurrently, the phosphonic acid moiety, a stable isostere of the phosphate group, can interact with various biological targets and influence the molecule's pharmacokinetic and pharmacodynamic properties.[10][11][12]

This technical guide will explore the hypothetical neuroprotective mechanisms of 4-HBP, drawing parallels with structurally and functionally related compounds. We will delve into the potential signaling pathways that 4-HBP might modulate, including the pro-survival PI3K/Akt pathway and the antioxidant Nrf2 pathway. Furthermore, this guide provides a comprehensive and practical framework of experimental protocols for researchers to systematically investigate the neuroprotective effects of 4-HBP in both in vitro and in vivo models of neuronal injury and neurodegeneration.

Table 1: Physicochemical Properties of (4-Hydroxybenzyl)phosphonic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₉O₄P | [1] |

| Molecular Weight | 188.12 g/mol | [1] |

| CAS Number | 90001-07-3 | [1][2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 219-223 °C | [2] |

| Solubility | Poorly soluble in organic solvents, soluble in water and alcohols. | [10] |

| Key Structural Features | Phenolic hydroxyl group, Phosphonic acid group | N/A |

Hypothesized Mechanisms of Neuroprotection

The neuroprotective potential of 4-HBP can be postulated to arise from the synergistic action of its phenolic and phosphonic acid moieties.

Antioxidant Activity via the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a potent hydrogen donor and can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.[4][6][9] This direct antioxidant activity is a primary mechanism by which many phenolic compounds protect neurons from oxidative damage.[5][7]

Diagram 1: Proposed Antioxidant Mechanism of (4-Hydroxybenzyl)phosphonic Acid

Caption: Proposed direct antioxidant action of 4-HBP.

Modulation of Pro-Survival Signaling Pathways

Beyond direct ROS scavenging, phenolic compounds are known to activate endogenous antioxidant defense mechanisms and pro-survival signaling pathways.[5] We hypothesize that 4-HBP could exert its neuroprotective effects through the modulation of the following key pathways:

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[[“]][14][15][16][17] Activation of this pathway is a common mechanism of neuroprotection for many compounds.[[“]][17] 4-HBP may activate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, and promote the expression of anti-apoptotic proteins like Bcl-2.

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Several phenolic compounds have been shown to be potent activators of the Nrf2 pathway.

Diagram 2: Hypothesized Modulation of Neuroprotective Signaling Pathways by 4-HBP

Caption: Potential signaling pathways modulated by 4-HBP.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its excess can lead to neuronal death through a process called excitotoxicity.[18][19][20][21] This is a common pathological mechanism in stroke and other neurodegenerative diseases.[20] Neuroprotective compounds can act by mitigating the downstream effects of excessive glutamate receptor activation, such as calcium overload and subsequent ROS production.[18][19] Given its antioxidant potential, 4-HBP could protect neurons from glutamate-induced oxidative stress.

Experimental Protocols for a Comprehensive Evaluation of Neuroprotective Effects

A systematic evaluation of the neuroprotective effects of 4-HBP requires a multi-tiered approach, starting with in vitro screening to establish proof-of-concept and elucidate mechanisms, followed by in vivo studies to assess efficacy in a more complex biological system.

Part 1: In Vitro Assessment of Neuroprotection

1.1. Cell Culture

-

Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y or SK-N-SH are commonly used for initial screening.[22]

-

Primary Neuronal Cultures: For more physiologically relevant data, primary cortical or hippocampal neurons from embryonic rodents can be utilized.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[23] Culture medium should be appropriate for the cell type (e.g., DMEM for cell lines, Neurobasal medium for primary neurons).[23]

1.2. In Vitro Models of Neuronal Injury

-

Oxidative Stress Model: Induce oxidative stress by exposing neuronal cultures to hydrogen peroxide (H₂O₂) or a combination of xanthine and xanthine oxidase.

-

Glutamate-Induced Excitotoxicity Model: Treat neuronal cultures with a high concentration of glutamate (e.g., 100-500 µM) to induce excitotoxic cell death.[20]

-

Oxygen-Glucose Deprivation (OGD) Model: To mimic ischemic conditions, incubate cells in a glucose-free medium in a hypoxic chamber (e.g., 1% O₂).

1.3. Assessment of Cell Viability and Cytotoxicity

-

MTT Assay (Cell Viability):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with varying concentrations of 4-HBP for a specified duration (e.g., 2-24 hours).[23]

-

Induce neuronal injury using one of the models described above.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.

-

-

LDH Assay (Cytotoxicity):

-

Follow the same treatment protocol as the MTT assay.

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

Higher LDH activity in the supernatant corresponds to greater cytotoxicity.

-

1.4. Measurement of Oxidative Stress

-

Intracellular ROS Detection:

-

Treat cells as described above.

-

Load cells with a fluorescent ROS indicator dye such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[24]

-

H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24]

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

1.5. Western Blot Analysis of Signaling Pathways

-

Treat cells with 4-HBP and/or the neurotoxic insult.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins:

-

PI3K/Akt Pathway: p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3.

-

Nrf2 Pathway: Nrf2, HO-1, NQO1.

-

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Diagram 3: Experimental Workflow for In Vitro Assessment of 4-HBP

Caption: Workflow for in vitro neuroprotection studies.

Part 2: In Vivo Evaluation of Neuroprotective Efficacy

2.1. Animal Model of Focal Cerebral Ischemia

-

Middle Cerebral Artery Occlusion (MCAO) Model: The MCAO model in rodents (rats or mice) is a widely used and clinically relevant model of ischemic stroke.[25][26][27][28]

-

Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[25][26] The occlusion can be transient (e.g., 90 minutes) followed by reperfusion, or permanent.[25]

-

Animal Welfare: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

2.2. Drug Administration

-

Route of Administration: 4-HBP can be administered via intraperitoneal (i.p.) injection or oral gavage.

-

Dosing Regimen: A dose-response study should be conducted to determine the optimal therapeutic dose. Treatment can be administered before (pre-treatment), during, or after the ischemic insult (post-treatment) to assess prophylactic and therapeutic potential.

2.3. Assessment of Neurological Deficits

-

Neurological Scoring: A battery of behavioral tests should be performed at different time points post-MCAO to assess neurological function.[29][30][31][32][33]

2.4. Histological and Biochemical Analysis

-

Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

-

Immunohistochemistry/Immunofluorescence: Brain sections can be stained for markers of neuronal death (e.g., Fluoro-Jade), apoptosis (e.g., TUNEL, cleaved caspase-3), and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Assays: Brain tissue homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and to perform Western blot analysis of the signaling pathways identified in vitro.

Conclusion and Future Directions

This technical guide provides a theoretical framework and a practical roadmap for investigating the potential neuroprotective effects of (4-Hydroxybenzyl)phosphonic acid. Based on its chemical structure, 4-HBP is a promising candidate for neuroprotection, potentially acting through a combination of direct antioxidant activity and modulation of key pro-survival and antioxidant signaling pathways. The proposed experimental workflow, from in vitro screening to in vivo validation, will enable a thorough evaluation of its therapeutic potential.

Future research should focus on synthesizing and characterizing a series of (4-Hydroxybenzyl)phosphonic acid analogs to establish a structure-activity relationship for neuroprotection. Furthermore, detailed pharmacokinetic and toxicology studies will be essential to assess the drug-like properties of 4-HBP and its suitability for further development as a therapeutic agent for neurodegenerative diseases.

References

-

(4-hydroxybenzyl)phosphonic acid (C7H9O4P). (n.d.). PubChem. Retrieved from [Link]

-

Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress. Retrieved from [Link]

-

PI3K/Akt signaling pathway for neuroprotection. (n.d.). ResearchGate. Retrieved from [Link]

-

Desmorat, S., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]

-

Gulcin, İ. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10, 860125. [Link]

-

Zhang, Y., et al. (2025). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. PubMed, in press. [Link]

-

Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual review of biochemistry, 78, 65–94. [Link]

-

Kumar, A., et al. (2012). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture, 92(10), 2094-2098. [Link]

-

Halliwell, B. (2012). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. International Journal of Molecular Sciences, 23(15), 8563. [Link]

-

Nabavi, S. F., et al. (2015). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules, 20(7), 12330–12348. [Link]

-

Fluri, F., et al. (2015). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Journal of visualized experiments : JoVE, (99), e52709. [Link]

-

Li, Y., et al. (2017). Behavioral tests in rodent models of stroke. Journal of visualized experiments : JoVE, (128), e55945. [Link]

-

Alano, C. C., et al. (2004). Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(44), 9938–9943. [Link]

-

Shahidi, F., & Ambigaipalan, P. (2015). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of food and drug analysis, 23(4), 609–617. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Retrieved from [Link]

-

Paudel, Y. N., et al. (2018). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers in molecular neuroscience, 11, 419. [Link]

-

Nampoothiri, S. S., et al. (2017). Ischemic stroke deficits and neurobehavioral tests. ResearchGate. Retrieved from [Link]

-

MedNexus. (2024). Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection. Retrieved from [Link]

-

Frontiers. (n.d.). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Retrieved from [Link]

-

Vasavda, C., et al. (2021). Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices. STAR protocols, 2(1), 100332. [Link]

-

Liu, F., et al. (2009). Middle cerebral artery occlusion model in rodents: methods and potential pitfalls. Journal of biomedicine & biotechnology, 2009, 813809. [Link]

-

MDPI. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Retrieved from [Link]

-

BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

-

MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]

-

Tavana, M., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects. Neurochemical research, 48(12), 3735–3755. [Link]

-

Whittaker, C. E., et al. (2011). Dopamine protects neurons against glutamate-induced excitotoxicity. PloS one, 6(10), e25950. [Link]

-

ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids. Retrieved from [Link]

-

De Ryck, M., et al. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de neurologia, 53(10), 607–618. [Link]

-

Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

-

Ace Therapeutics. (n.d.). Behavioral Assessment of Motor in Animal Models of Stroke. Retrieved from [Link]

-

Belayev, L., et al. (1996). Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. Stroke, 27(9), 1632–1639. [Link]

-

ResearchGate. (n.d.). Generation of Reactive Oxygen Species (Ros) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. Retrieved from [Link]

-

Chen, Y., et al. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. Frontiers in pharmacology, 14, 1146304. [Link]

-

DergiPark. (n.d.). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection. Retrieved from [Link]

-

JScholar. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

-

Popa-Wagner, A., et al. (2023). A Preclinical Systematic Review and Meta-Analysis of Behavior Testing in Mice Models of Ischemic Stroke. International journal of molecular sciences, 24(4), 3986. [Link]

-

JoVE. (2024). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels. Retrieved from [Link]

-

He, F., & Zuo, L. (2016). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation research, 119(5), e53–e73. [Link]

-

JScholar. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

-

YouTube. (2025). Glutamate | Excitatory neurotransmitter | Neurology lecture series. Retrieved from [Link]

-

Spandidos Publications. (n.d.). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]

-

Wiemer, A. J., & Wiemer, D. F. (2019). Phosphonate prodrugs: an overview and recent advances. Future medicinal chemistry, 11(14), 1625–1643. [Link]

-

Singh, M., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Life, 13(10), 2056. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. (4-Hydroxybenzyl)phosphonic Acid | 90001-07-3 | TCI AMERICA [tcichemicals.com]

- 3. PubChemLite - (4-hydroxybenzyl)phosphonic acid (C7H9O4P) [pubchemlite.lcsb.uni.lu]

- 4. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 5. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jscholarpublishers.com [jscholarpublishers.com]

- 9. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 11. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphonate - Wikipedia [en.wikipedia.org]

- 13. consensus.app [consensus.app]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]

- 17. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mednexus.org [mednexus.org]

- 20. Dopamine protects neurons against glutamate-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]

- 27. Middle cerebral artery occlusion model in rodents: methods and potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ahajournals.org [ahajournals.org]

- 29. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. ucm.es [ucm.es]

- 32. Behavioral Assessment of Motor in Animal Models of Stroke - Ace Therapeutics [acetherapeutics.com]

- 33. A Preclinical Systematic Review and Meta-Analysis of Behavior Testing in Mice Models of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of (4-Hydroxybenzyl)phosphonic Acid

Core Directive: The "Why" Behind the Protocol

(4-Hydroxybenzyl)phosphonic acid (CAS: 90001-07-3) is not merely a reagent; it is a precision tool in drug discovery. Structurally, it serves as a transition state analog (TSA) , mimicking the tetrahedral geometry of phosphate ester hydrolysis. This makes it a potent inhibitor of phosphatases and a critical hapten for generating catalytic antibodies.

However, its utility is matched by its specific handling requirements. Unlike simple inorganic acids, this compound bridges the gap between organic lipophilicity (benzyl ring) and high polarity (phosphonic acid group). This duality creates unique solubility challenges and safety hazards that standard "acid handling" protocols often overlook. This guide synthesizes chemical safety data with practical, field-proven workflows to ensure both personnel safety and experimental integrity.

Physicochemical Profile & Technical Specifications

Understanding the physical state of the molecule is the first step in safe handling. The methylene bridge (–CH₂–) distinguishes this compound from (4-hydroxyphenyl)phosphonic acid, imparting greater conformational flexibility and slightly altering its pKa profile.

| Property | Specification | Technical Note |

| CAS Number | 90001-07-3 | Note: Distinct from (4-Hydroxyphenyl)phosphonic acid (CAS 33795-18-5). |

| Molecular Formula | C₇H₉O₄P | MW: 188.12 g/mol |

| Appearance | White to light yellow crystalline powder | Color change to orange indicates oxidation or degradation. |

| pKa (Estimated) | pKa₁ ≈ 2.2; pKa₂ ≈ 7.2 | At physiological pH (7.4), it exists primarily as a mono-anion/di-anion equilibrium. |

| Solubility (Water) | Sparingly soluble (Cold) | Requires heating or pH adjustment (alkaline) for high concentrations. |

| Solubility (Organic) | Soluble in DMSO, Ethanol | Preferred for stock solution preparation.[1] |

| Stability | Hygroscopic | Critical: Must be stored under inert gas (Argon/Nitrogen) to prevent hydrolysis/clumping. |

Hazard Assessment (GHS Classification)

This compound is a Category 1 Corrosive . It causes irreversible damage to living tissue upon contact. The phosphonic acid moiety is a strong chelator and proton donor, capable of penetrating deep into dermal layers.

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H290: May be corrosive to metals.

Toxicological Insight: While systemic toxicity data is limited, the structural similarity to other organophosphonates suggests low volatility but high local tissue destruction potential. Inhalation of dust can cause severe respiratory tract scarring.

Strategic Handling Protocols

Engineering Controls & PPE

-

Primary Barrier: All weighing and manipulation of the solid must occur inside a certified chemical fume hood .

-

Glove Selection: Standard nitrile gloves (4 mil) are sufficient for incidental contact with the solid. However, when dissolved in DMSO (which permeates skin and carries solutes with it), use double-gloving or chemically resistant laminate gloves (e.g., Silver Shield).

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended during solubilization steps where splashing is possible.

The "Application Scientist" Solubilization Workflow

Many researchers struggle with this compound precipitating in aqueous buffers. The following protocol ensures a stable, homogenous solution for biological assays.

The Logic: Avoid trying to dissolve the solid directly in neutral water. The pKa₁ (2.[2]2) means it will acidify the solution, potentially crashing out of solution if the concentration is high.

Protocol:

-

Weighing: Weigh the hygroscopic solid quickly into a glass vial. Flush the stock container with Argon before re-sealing.

-

Primary Solubilization (Stock): Dissolve the solid in 100% DMSO to a concentration of 10–50 mM. Vortex until clear.

-

Why? DMSO disrupts the crystal lattice more effectively than water and prevents immediate protonation-driven precipitation.

-

-

Secondary Dilution (Working Solution): Dilute the DMSO stock into your aqueous buffer (e.g., PBS pH 7.4).

-

Critical Step: Ensure the buffer has sufficient capacity to neutralize the acid. If the solution turns cloudy, check pH; it likely dropped below the solubility threshold. Adjust pH back to >7.0 with dilute NaOH.

-

Emergency Response Logic

In the event of exposure, immediate action is required to prevent permanent tissue necrosis.

-

Eye Contact: Time is vision. Irrigate immediately for 15 minutes. Do not wait for a specific neutralizer; water volume is key to diluting the acid.

-

Skin Contact: Brush off dry powder before wetting (to prevent exothermic hydration on skin), then rinse with copious water.

-

Spill Cleanup:

-

Isolate the area.

-

Cover spill with a dry lime or soda ash/sand mixture to neutralize.

-

Scoop into a corrosive-resistant container.

-

Do not use water initially on large solid spills to avoid generating corrosive runoff.

-

Visualization & Workflows

Diagram 1: Safe Handling & Solubilization Logic

This workflow illustrates the decision-making process for handling the hygroscopic solid and preparing stable assay solutions.

Caption: Step-by-step workflow for safe weighing and effective solubilization, prioritizing DMSO stock preparation.

Diagram 2: Emergency Response Decision Tree

A rapid-response guide for accidental exposure events.

Caption: Critical response pathways for exposure. Note the "Brush off" step for dry powder to minimize thermal injury.

References

-

TCI Chemicals. (2025). (4-Hydroxybenzyl)phosphonic Acid Product Specification and SDS. Retrieved from

-

PubChem. (2025).[3] Benzylphosphonic Acid Compound Summary (CID 81312). National Library of Medicine. Retrieved from

-

Beers, S. A., et al. (1996). Phosphatase inhibitors—III.[4] Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase.[4] Bioorganic & Medicinal Chemistry, 4(10), 1693-1701. Retrieved from

-

Organic Chemistry Portal. (2025). Synthesis of Phosphonates. Retrieved from

-

Williams, R. (2022).[2] pKa Data Compilation. Organic Chemistry Data. Retrieved from

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Benzylphosphonic Acid | C7H9O3P | CID 81312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphatase inhibitors--III. Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Hydroxybenzyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Hydroxybenzyl)phosphonic acid is a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its structural similarity to phosphotyrosine, a key signaling molecule, makes it a valuable scaffold for the design of enzyme inhibitors. Furthermore, the phosphonic acid moiety provides a robust anchor for surface modification of metal oxides, opening avenues in biomaterials and nanotechnology. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems. This guide provides a comprehensive overview of the spectroscopic data for (4-Hydroxybenzyl)phosphonic acid, grounded in established analytical principles and methodologies.

Molecular Structure and Key Spectroscopic Features

(4-Hydroxybenzyl)phosphonic acid possesses a well-defined structure amenable to detailed spectroscopic analysis. The molecule comprises a para-substituted benzene ring bearing a hydroxyl group and a phosphonomethyl group. This arrangement gives rise to characteristic signals in various spectroscopic techniques, allowing for its unequivocal identification.

Figure 1: Chemical structure of (4-Hydroxybenzyl)phosphonic acid.

Synthesis of (4-Hydroxybenzyl)phosphonic Acid

A common and effective method for the synthesis of (4-Hydroxybenzyl)phosphonic acid involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acidic hydrolysis to yield the final phosphonic acid.[1][2]

Step 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[2] In this step, a suitable 4-hydroxybenzyl halide (e.g., 4-(chloromethyl)phenol or 4-(bromomethyl)phenol) is reacted with a trialkyl phosphite, such as triethyl phosphite. The lone pair of electrons on the phosphorus atom of the phosphite attacks the electrophilic benzylic carbon, displacing the halide and forming a phosphonium intermediate. A subsequent dealkylation of the intermediate by the displaced halide ion yields the diethyl (4-hydroxybenzyl)phosphonate.

Figure 2: Workflow for the Michaelis-Arbuzov reaction.

Step 2: Acidic Hydrolysis

The dialkyl (4-hydroxybenzyl)phosphonate from the first step is then hydrolyzed to the final phosphonic acid. This is typically achieved by refluxing the ester with a strong acid, such as concentrated hydrochloric acid.[3] The acid catalyzes the cleavage of the P-O-alkyl bonds, which are replaced by P-OH groups.

Figure 3: Workflow for the acidic hydrolysis of the phosphonate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of (4-Hydroxybenzyl)phosphonic acid in solution. ¹H, ¹³C, and ³¹P NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Weigh approximately 5-10 mg of (4-Hydroxybenzyl)phosphonic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and because the acidic protons of the phosphonic acid and hydroxyl groups are readily observable.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical spectral parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

³¹P NMR: A proton-decoupled ³¹P NMR spectrum is typically acquired.[4] 85% H₃PO₄ is used as an external standard (δ = 0 ppm).[4]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of (4-Hydroxybenzyl)phosphonic acid is expected to show distinct signals for the aromatic protons, the methylene protons, and the exchangeable protons of the hydroxyl and phosphonic acid groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-2, H-6) | ~7.0-7.2 | Doublet | ³JHH ≈ 8.0 |

| Aromatic (H-3, H-5) | ~6.6-6.8 | Doublet | ³JHH ≈ 8.0 |

| Methylene (-CH₂-) | ~2.8-3.0 | Doublet | ²JHP ≈ 21.0 |

| Phenolic (-OH) | ~9.0-10.0 | Singlet (broad) | - |

| Phosphonic Acid (-P(O)(OH)₂) | ~10.0-12.0 | Singlet (broad) | - |

-

Aromatic Protons: The para-substitution pattern of the benzene ring results in a characteristic AA'BB' spin system, which often appears as two doublets. The protons ortho to the electron-donating hydroxyl group (H-3, H-5) are expected to be shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing phosphonomethyl group (H-2, H-6).

-

Methylene Protons: The protons of the methylene group are coupled to the phosphorus atom, resulting in a doublet. The two-bond coupling constant (²JHP) is typically in the range of 20-22 Hz.

-

Exchangeable Protons: The chemical shifts of the phenolic and phosphonic acid protons are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with residual water in the solvent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The signals are influenced by the neighboring phosphorus atom, leading to C-P coupling.[5]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-P coupling) | Coupling Constant (J, Hz) |

| C-4 (C-OH) | ~155-157 | Singlet | - |

| C-2, C-6 | ~130-132 | Doublet | ³JCP ≈ 8.0 |

| C-1 (C-CH₂P) | ~125-127 | Doublet | ¹JCP ≈ 135.0 |

| C-3, C-5 | ~115-117 | Singlet | - |

| Methylene (-CH₂-) | ~35-37 | Doublet | ¹JCP ≈ 140.0 |

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-4) is expected at the lowest field among the aromatic carbons. The carbon directly attached to the phosphonomethyl group (C-1) will appear as a doublet due to one-bond coupling with the phosphorus atom. The other aromatic carbons will show smaller or no coupling to the phosphorus.

-

Methylene Carbon: The methylene carbon will also appear as a doublet due to a large one-bond coupling to the phosphorus atom.

³¹P NMR Spectral Data and Interpretation

³¹P NMR spectroscopy is a highly specific technique for the analysis of phosphorus-containing compounds.[4]

| Phosphorus Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -PO(OH)₂ | ~18-22 | Singlet (proton-decoupled) |

-

The chemical shift of the phosphorus atom in benzylphosphonic acids is typically observed in the range of 18-22 ppm relative to 85% H₃PO₄.[4] In a proton-decoupled spectrum, the signal will appear as a sharp singlet. In a proton-coupled spectrum, the signal would be a triplet due to coupling with the two adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad, Strong |

| O-H stretch (phosphonic acid) | 2500-3300 | Very Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| P=O stretch | 1150-1250 | Strong |

| P-O-H stretch | 950-1050 | Strong |

| C-O stretch (phenolic) | 1200-1260 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Weak |

-

The IR spectrum will be dominated by a very broad and strong absorption in the high-frequency region due to the O-H stretching vibrations of the phenolic and phosphonic acid groups, which are involved in hydrogen bonding.

-

A strong band corresponding to the P=O stretching vibration is a key diagnostic peak for the phosphonic acid group.

-

The spectrum will also show characteristic absorptions for the aromatic ring and the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for Mass Spectrometry

Instrumentation: An electrospray ionization (ESI) mass spectrometer is well-suited for the analysis of polar and non-volatile compounds like (4-Hydroxybenzyl)phosphonic acid.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Mass Spectral Data and Interpretation

The molecular weight of (4-Hydroxybenzyl)phosphonic acid is 188.12 g/mol .

-

Positive Ion Mode: The most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 189.03. Adducts with sodium [M+Na]⁺ at m/z 211.01 and potassium [M+K]⁺ at m/z 227.00 may also be observed.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 187.02 is expected to be the base peak.

Fragmentation in the mass spectrometer can provide further structural information. Common fragmentation pathways for benzylphosphonic acids include cleavage of the C-P bond and loss of water from the phosphonic acid group.

Conclusion

The spectroscopic characterization of (4-Hydroxybenzyl)phosphonic acid by NMR, IR, and MS provides a comprehensive and self-validating system for its identification and purity assessment. The unique combination of signals arising from the aromatic ring, the hydroxyl group, and the phosphonomethyl moiety allows for its unambiguous structural elucidation. The experimental protocols and interpretation guidelines presented in this technical guide serve as a valuable resource for researchers and scientists working with this important molecule, ensuring the integrity and reliability of their scientific investigations.

References

-

PrepChem. Preparation of 4-hydroxybenzyl alcohol. Available from: [Link]

-

ResearchGate. Synthesis and Solid-State NMR Studies of P-Vinylbenzylphosphonic Acid. Available from: [Link]

-

Slideshare. 31-P NMR SPECTROSCOPY. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

ResearchGate. H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. Available from: [Link]

-

National Center for Biotechnology Information. Phosphonic acid: preparation and applications. Available from: [Link]

-

PubChem. (4-Hydroxyphenyl)phosphonic acid. Available from: [Link]

-

University of Wisconsin-Madison. 31 Phosphorus NMR. Available from: [Link]

-

Beilstein Journals. Phosphonic acid: preparation and applications. Available from: [Link]

-

ResearchGate. A) Illustration of the synthesis of the phosphonic acid 98 from... Available from: [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

U.S. Environmental Protection Agency. Phosphonic acid, P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester, nickel(2+) salt (2:1). Available from: [Link]

-

National Center for Biotechnology Information. Phosphonic acid: preparation and applications. Available from: [Link]

-

JEOL. NM230005E. Available from: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (4-Hydroxybenzyl)phosphonic Acid via the Michaelis-Arbuzov Reaction

This document provides a comprehensive guide for the synthesis of (4-Hydroxybenzyl)phosphonic acid, a valuable building block in medicinal chemistry and materials science. We will detail a robust, multi-step protocol centered around the pivotal Michaelis-Arbuzov reaction for the formation of the carbon-phosphorus bond. This guide is designed for researchers and professionals in drug development and chemical synthesis, offering not just a procedure, but the underlying scientific rationale for each step to ensure successful replication and adaptation.

Introduction: The Significance and Synthetic Challenge

(4-Hydroxybenzyl)phosphonic acid serves as a crucial structural motif, acting as a stable phosphate mimic in the design of enzyme inhibitors and as a versatile linker for functionalizing surfaces.[1][2] The classical Michaelis-Arbuzov reaction, first reported in 1898, remains one of the most reliable and widely used methods for creating the foundational C-P bond of phosphonates.[3][4] The reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[5]

However, the direct application of this reaction to a substrate like 4-hydroxybenzyl halide is fraught with complications. The phenolic hydroxyl group is nucleophilic and acidic, creating two primary challenges:

-

Side Reactions: The hydroxyl group can compete with the phosphite in reacting with the benzyl halide, leading to undesired ether linkages and polymerization.

-

Reagent Incompatibility: The acidic proton of the phenol can react with the basic phosphite reagent, deactivating it and inhibiting the desired reaction.[5]

To circumvent these issues, a protective group strategy is not just recommended, but essential for a clean and high-yielding synthesis.

The Strategic Approach: A Five-Step Synthesis

Our protocol employs a five-step sequence that strategically protects the reactive phenol, executes the C-P bond formation, and then cleanly deprotects and hydrolyzes the intermediate to yield the final product. This methodical approach ensures that each reaction proceeds with high selectivity and minimizes complex purification challenges.

The overall workflow is visualized below.

Figure 1: High-level workflow for the synthesis of (4-Hydroxybenzyl)phosphonic acid.

The Core Reaction: Michaelis-Arbuzov Mechanism

The cornerstone of this synthesis is the reaction between a trivalent phosphorus ester (triethyl phosphite) and a benzyl halide.[4] The reaction proceeds via a two-step SN2 mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon, displacing the bromide ion and forming a quasi-phosphonium salt intermediate.[4][5]

-

Dealkylation: The displaced bromide anion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt. This second SN2 reaction cleaves a C-O bond, yielding the stable pentavalent phosphonate ester and bromoethane as a volatile byproduct.[5]

Figure 2: Simplified mechanism of the Michaelis-Arbuzov reaction.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

Step 1: Protection of 4-Hydroxybenzyl Alcohol as a Benzyl Ether

Rationale: The benzyl ether is an ideal protecting group for phenols in this context.[7] It is stable to the basic and thermal conditions of the subsequent Michaelis-Arbuzov reaction and can be selectively removed under mild hydrogenolysis conditions that will not affect the phosphonate ester.[7][8]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Hydroxybenzyl alcohol | 124.14 | 10.0 g | 80.56 |

| Benzyl bromide | 171.04 | 14.4 g (10.0 mL) | 84.18 |

| Potassium carbonate (K₂CO₃) | 138.21 | 16.7 g | 120.83 |

| Acetone | 58.08 | 250 mL | - |

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzyl alcohol, potassium carbonate, and acetone.

-

Stir the suspension vigorously. Add benzyl bromide dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

-

Wash the solid with additional acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be recrystallized from ethanol/water to yield pure 4-(benzyloxy)benzyl alcohol.

Step 2: Halogenation to 4-(Benzyloxy)benzyl Bromide

Rationale: The hydroxyl group of the protected alcohol must be converted into a good leaving group for the Michaelis-Arbuzov reaction. Bromination using phosphorus tribromide (PBr₃) is a standard and efficient method for this transformation.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-(Benzyloxy)benzyl alcohol | 214.26 | 10.0 g | 46.67 |

| Phosphorus tribromide (PBr₃) | 270.69 | 5.4 g (1.9 mL) | 19.95 (0.43 eq) |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Protocol:

-

Dissolve 4-(benzyloxy)benzyl alcohol in 150 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Add phosphorus tribromide dropwise via syringe over 20 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Slowly quench the reaction by pouring it over 100 g of crushed ice.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-(benzyloxy)benzyl bromide, which can be used directly in the next step.

Step 3: Michaelis-Arbuzov Reaction

Rationale: This is the key C-P bond-forming step. The reaction is typically performed neat (without solvent) at elevated temperatures to drive the dealkylation of the phosphonium intermediate.[5][9] An excess of triethyl phosphite is used to ensure complete conversion of the benzyl bromide.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-(Benzyloxy)benzyl bromide | 277.15 | 10.0 g | 36.08 |

| Triethyl phosphite | 166.16 | 9.0 g (9.8 mL) | 54.12 (1.5 eq) |

Protocol:

-

Combine 4-(benzyloxy)benzyl bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Heat the mixture in an oil bath to 150-160 °C for 4-6 hours. The volatile byproduct, bromoethane (b.p. 38 °C), will distill off.

-

Monitor the reaction by ³¹P NMR spectroscopy (the disappearance of the phosphite peak at ~139 ppm and the appearance of the phosphonate peak at ~20 ppm).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation. The remaining crude oil, diethyl (4-(benzyloxy)benzyl)phosphonate, can be purified by column chromatography on silica gel or used directly.

Step 4: Deprotection via Hydrogenolysis

Rationale: Catalytic hydrogenolysis is a mild and efficient method for cleaving the benzyl ether without affecting the diethyl phosphonate moiety.[10]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Diethyl (4-(benzyloxy)benzyl)phosphonate | 348.36 | 10.0 g | 28.70 |

| Palladium on Carbon (10% Pd/C) | - | 1.0 g (10 wt%) | - |

| Ethanol | 46.07 | 150 mL | - |

| Hydrogen (H₂) | 2.02 | 1 atm (balloon) | - |

Protocol:

-

Dissolve the crude phosphonate from the previous step in ethanol in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric. Add it under a stream of nitrogen.

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

-

Stir the suspension vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield diethyl (4-hydroxybenzyl)phosphonate as an oil.

Step 5: Hydrolysis to (4-Hydroxybenzyl)phosphonic Acid

Rationale: The final step involves the hydrolysis of the phosphonate diethyl ester to the target phosphonic acid. Refluxing with concentrated hydrochloric acid is a standard and effective method for this transformation.[2] The excess acid and water can be easily removed by distillation.[2]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Diethyl (4-hydroxybenzyl)phosphonate | 258.23 | 5.0 g | 19.36 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL (approx. 12 M) | - |

Protocol:

-

Place the diethyl (4-hydroxybenzyl)phosphonate in a 100 mL round-bottom flask.

-

Add 50 mL of concentrated HCl.

-

Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

-

Cool the solution to room temperature.

-

Remove the water and excess HCl under reduced pressure. To remove the final traces of water, an azeotropic distillation with toluene can be performed.[2]

-

The resulting crude solid is (4-hydroxybenzyl)phosphonic acid. It can be purified by recrystallization, often from a water/acetonitrile or water/acetone solvent system.[2][11] The product is often a hygroscopic solid.[2]

References

-

Michaelis-Arbuzov Phosphonate Synthesis. (2020). YouTube. Available at: [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI. Available at: [Link]

-

CeCl3.7H2O-SiO2: A heterogeneous catalyst for michaelis-arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphonates. (2015). ResearchGate. Available at: [Link]

-

Summary of the synthetic routes to prepare phosphonic acids detailed in... (n.d.). ResearchGate. Available at: [Link]

- Process for preparing alpha-hydroxybenzylphosphonic-acid esters. (n.d.). Google Patents.

-

Preparation of 4-hydroxybenzyl alcohol. (n.d.). PrepChem.com. Available at: [Link]

- Methods for the synthesis of phosphonate esters. (n.d.). Google Patents.

-

p-HYDROXYPHENYLPYRUVIC ACID. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Phosphonic acid: preparation and applications. (2017). PMC - NIH. Available at: [Link]

-

The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. (n.d.). UNH Scholars Repository. Available at: [Link]

-

Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Available at: [Link]

-

Radical Arbuzov Reaction. (n.d.). CCS Chemistry - Chinese Chemical Society. Available at: [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (n.d.). SciRP.org. Available at: [Link]

-

Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. Available at: [Link]

-

Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Available at: [Link]

-

Protecting Groups. (n.d.). chem.iitb.ac.in. Available at: [Link]

-

Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. (2004). ResearchGate. Available at: [Link]

-

Protecting Groups. (n.d.). chem.iitb.ac.in. Available at: [Link]

-

Process for preparing para-hydroxybenzyl alcohol. (1994). European Patent Office. Available at: [Link]

Sources

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. (4-Hydroxybenzyl)phosphonic Acid | 90001-07-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. learninglink.oup.com [learninglink.oup.com]

- 8. chem.iitb.ac.in [chem.iitb.ac.in]

- 9. scholars.unh.edu [scholars.unh.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Mass Spectrometry Analysis of (4-Hydroxybenzyl)phosphonic Acid

Abstract

(4-Hydroxybenzyl)phosphonic acid is a molecule of interest in various chemical and pharmaceutical research areas due to its structural similarity to tyrosine and its potential applications as an enzyme inhibitor or a synthetic building block. Accurate and sensitive quantification of this polar, phenolic compound requires robust analytical methodologies. This application note provides a comprehensive guide to the analysis of (4-Hydroxybenzyl)phosphonic acid using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We detail a field-proven protocol, from sample preparation to data acquisition and interpretation, grounded in the principles of electrospray ionization (ESI) and collision-induced dissociation (CID). The causality behind experimental choices is explained to empower researchers to adapt and validate the methodology for their specific applications.

Introduction: The Analytical Challenge

(4-Hydroxybenzyl)phosphonic acid possesses key chemical features that dictate the analytical strategy for its quantification. Its molecular formula is C₇H₉O₄P with a monoisotopic mass of approximately 188.02 Da[1][2]. The presence of both a phenolic hydroxyl group and a phosphonic acid moiety makes the molecule highly polar and hygroscopic[1]. These characteristics present a dual challenge for mass spectrometry analysis:

-

Chromatographic Retention: The high polarity can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns.

-

Ionization Efficiency: The acidic protons on the phosphonic acid group make it an ideal candidate for negative ion mode electrospray ionization (ESI), which is often the preferred method for detecting phosphonic acids[3][4].

This guide focuses on a robust LC-MS/MS method using ESI in negative ion mode, which provides excellent sensitivity and specificity for this class of compounds.

Analyte Characteristics

A thorough understanding of the analyte's properties is foundational to method development.

| Property | Value | Source |

| Molecular Formula | C₇H₉O₄P | [1] |

| Average Molecular Weight | 188.12 g/mol | [1] |

| Monoisotopic Mass | 188.02385 Da | [2] |

| Predicted [M-H]⁻ m/z | 187.01657 | [2] |

| Physical State | Solid, very pale yellow powder | [1] |

| Key Features | Hygroscopic, polar, contains phenolic and phosphonic acid groups | [1] |

Experimental Workflow: From Sample to Signal

The overall experimental process is designed to ensure sample purity, efficient ionization, and selective detection. Mass spectrometry is a powerful technique, but its success hinges on meticulous sample preparation to decrease complexity and avoid contamination.

Caption: Overall workflow for the LC-MS/MS analysis of (4-Hydroxybenzyl)phosphonic acid.

Detailed Protocols

Sample and Standard Preparation

The goal of this protocol is to prepare a clean, particle-free sample in a solvent compatible with the LC-MS system. Given the analyte's polarity, an aqueous/organic mixture is ideal.

Protocol Steps:

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of (4-Hydroxybenzyl)phosphonic acid standard.

-

Dissolve in 10 mL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water. This solvent choice balances solubility for the polar analyte while remaining compatible with common chromatographic methods.

-

Vortex thoroughly until fully dissolved. Store this stock solution at 4°C.

-

-

Working Standards:

-

Perform serial dilutions of the stock solution using a diluent of 95:5 (v/v) water:acetonitrile with 0.1% formic acid. The high aqueous content is suitable for injection onto a HILIC or mixed-mode column, and the formic acid aids in protonation for consistent peak shapes.[5][6]

-

Prepare a calibration curve in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

-

Sample Preparation:

-

Dissolve the unknown sample in the same solvent used for the stock solution.

-

Dilute the sample so the expected analyte concentration falls within the linear range of the calibration curve.

-

Crucial Step: Filtration. Before injection, filter all samples and standards through a 0.22 µm syringe filter (e.g., PVDF or hydrophilic PTFE) to remove particulates that could clog the LC system or contaminate the MS ion source. For viscous or high-particulate samples, using a filter with a glass fiber prefilter can be advantageous.

-

LC-MS/MS System Configuration and Protocol